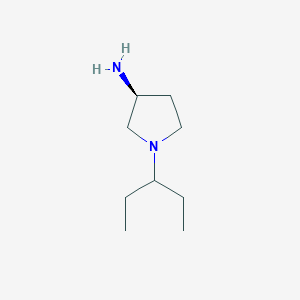

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-pentan-3-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCGPVZOABCIU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of S 1 Pentan 3 Yl Pyrrolidin 3 Amine Analogues

Rationale and Methodological Framework for SAR Investigations in Pyrrolidine (B122466) Derivatives

The rationale for conducting SAR studies on pyrrolidine derivatives lies in the scaffold's unique physicochemical properties. The sp³-hybridized carbon atoms provide a three-dimensional geometry that can effectively explore pharmacological space, a significant advantage over flat, aromatic systems. researchgate.netnih.gov The pyrrolidine ring's nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, while various substituents can be introduced to modulate properties like lipophilicity, polarity, and steric profile. nih.govunipa.it Understanding how these modifications affect the interaction with biological targets, such as enzymes or receptors, allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

The methodological framework for these investigations is multifaceted. Initial studies often involve the synthesis of a library of analogues where systematic modifications are made to a lead compound. nih.govnih.gov These modifications can include altering substituents at different positions of the pyrrolidine ring, changing stereochemistry, or modifying functional groups. researchgate.net The biological activity of these analogues is then assessed through in vitro assays.

To rationalize the experimental findings, computational chemistry techniques are frequently employed. Quantitative structure-activity relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA), aim to build statistical models that correlate the chemical structures of the compounds with their biological activities. researchgate.net Molecular docking simulations are also used to predict the binding modes of the pyrrolidine derivatives within the active site of a target protein, providing insights into the specific intermolecular interactions that drive activity. mdpi.com This integrated approach of synthesis, biological testing, and computational modeling provides a comprehensive understanding of the SAR.

Impact of Substitutions on the Pyrrolidine Core and its Influence on Biological Function

Investigations into Modifications at the N1 Position

The nitrogen atom at the N1 position is a key site for modification in pyrrolidine-based drug design. Due to its nucleophilicity, it serves as a privileged position for substitution, with studies showing that a vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at this position. nih.gov

Modifications at the N1 position directly influence the compound's basicity, lipophilicity, and steric profile. nih.govacs.org Attaching different alkyl or aryl groups can modulate the molecule's ability to cross cell membranes and can introduce new binding interactions with a target receptor. For instance, SAR studies on benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus found that the length of the alkyl chain and the presence of a carbonyl group on the N1 substituent significantly influence the inhibitory activity against poly(ADP-ribose) polymerase (PARP). nih.gov Specifically, derivatives with a three-carbon atom chain proved to be the most active. nih.gov This highlights that the N1 substituent can occupy specific binding pockets, and its optimization is crucial for enhancing potency.

Studies on Modifications at the C3 Amine Functionality

The amine group at the C3 position is a critical functional group, often acting as a key hydrogen bond donor or acceptor, or as a point of attachment for further side chains. SAR studies on 3-aminopyrrolidine (B1265635) derivatives have led to the discovery of potent antagonists for targets like the human chemokine receptor 2 (hCCR2). nih.gov In these studies, incorporating various heteroatomic carbocycle moieties onto the C3-amine led to highly potent antagonists, demonstrating that this position is pivotal for molecular recognition. nih.gov

Further modifications to the amine itself, such as acylation or alkylation, can alter its hydrogen bonding capacity and introduce new interactions. In a study of pyrrolidine analogues of pochonicine, N-acetylamino analogues showed potent inhibition of β-N-acetylhexosaminidases, whereas the corresponding 1-amino (primary amine) analogues lost almost all inhibitory activity. nih.gov This indicates that the specific nature of the functionality at the C3 position is crucial for biological function.

Analysis of Substitutions at Other Positions within the Pyrrolidine Ring

Substitutions at other positions, such as C2 and C4, also play a significant role in defining the SAR profile of pyrrolidine derivatives.

C2 Position: Substituents at the C2 position can influence the basicity of the pyrrolidine nitrogen and introduce crucial binding interactions. nih.gov In a series of endothelin receptor antagonists, introducing alkyl groups at the 2-position of the pyrrolidine ring led to a significant improvement in selectivity for the ET(A) receptor subtype. nih.gov

C4 Position: Modifications at the C4 position can affect the puckering of the pyrrolidine ring, thereby influencing the spatial orientation of other substituents. nih.gov In one study, SAR analysis revealed that the cis-configuration of substituents at the C3 and C4 positions was preferred over the trans orientation for dual PPARα/γ agonistic activity. nih.gov

The following table summarizes the general impact of substitutions at different positions of the pyrrolidine ring based on findings from various studies.

| Position of Substitution | General Impact on Biological Function | Key Findings from Literature |

| N1 | Modulates basicity, lipophilicity, and steric hindrance. Can occupy specific binding pockets to enhance potency. | A three-carbon alkyl chain was optimal for PARP inhibition in one series. nih.gov |

| C2 | Influences the basicity of the N1 nitrogen and can improve receptor selectivity. | Alkyl groups at C2 enhanced ET(A) receptor selectivity significantly. nih.gov |

| C3-Amine | Acts as a key interaction point (e.g., H-bonding). Modifications are critical for molecular recognition and potency. | N-acetylation was essential for potent enzyme inhibition in pochonicine analogues. nih.gov |

| C4 | Affects ring conformation (puckering), which influences the 3D orientation of other substituents. | A cis-configuration between C3 and C4 substituents was preferred for PPARα/γ activity. nih.gov |

The Role of the Pentan-3-yl Moiety in Molecular Interactions and SAR Profiles

The pentan-3-yl group attached to the N1 nitrogen is a moderately bulky, non-polar alkyl substituent. While direct SAR studies on this specific moiety are not detailed in the available literature, its role can be inferred from the well-established principles of alkyl groups in drug design.

Alkyl groups primarily contribute to the molecule's lipophilicity (hydrophobicity). The pentan-3-yl moiety would likely enhance the compound's ability to cross lipid-based biological membranes and engage in hydrophobic interactions within a target's binding site. Such interactions are crucial for the binding affinity of many ligands. The branched nature of the pentan-3-yl group (a secondary pentyl group) introduces a specific steric profile that may be more conformationally defined than a linear pentyl chain. This defined shape can be critical for fitting into a sterically constrained hydrophobic pocket on a receptor or enzyme, potentially leading to enhanced selectivity for the target. mdpi.com

Stereochemical Influence of the (S) Configuration at the Pyrrolidine 3-Position on SAR

Stereochemistry is a paramount factor in the biological activity of pyrrolidine derivatives. researchgate.net Biological systems, such as enzymes and receptors, are chiral, and thus they often interact differently with the various stereoisomers of a drug molecule. nih.gov The (S) configuration at the C3 position of the pyrrolidine ring dictates a specific and fixed three-dimensional orientation of the amine functionality.

This precise spatial arrangement is critical for forming targeted interactions with the biological target. For example, the amine group may need to be positioned in a very specific orientation to form a crucial hydrogen bond with an amino acid residue in a receptor's binding pocket. The enantiomer with the (R) configuration would place the amine group in a different location, which may be unable to form this key interaction, resulting in a significant loss of or a completely different biological activity. nih.gov

SAR studies have repeatedly confirmed the importance of stereochemistry in this scaffold. For instance, it was found that a 3-R-methylpyrrolidine derivative acts as a pure estrogen receptor α (ERα) antagonist, whereas the corresponding S-isomer would likely have a different activity profile. nih.gov Therefore, the (S) configuration at the C3 position is not an arbitrary feature but a critical design element that ensures the molecule adopts the correct conformation for optimal interaction with its intended enantioselective biological target. researchgate.net

Contribution of the Aliphatic Pentan-3-yl Chain to Binding Profiles

The pentan-3-yl group, an aliphatic chain attached to the nitrogen atom of the pyrrolidine ring in (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, plays a significant role in defining the molecule's binding affinity and selectivity for its biological targets. The size, shape, and lipophilicity of this chain are critical determinants of the compound's interaction with receptor binding pockets.

The specific orientation of the pentan-3-yl group, stemming from the chiral center at the third carbon, introduces a distinct three-dimensional profile. This stereochemistry can be crucial for a precise fit into a chiral binding pocket, potentially leading to differences in potency and efficacy between stereoisomers.

Research on various pyrrolidine derivatives has shown that modifications to aliphatic substituents can significantly impact their biological activity. For example, in a series of pyrrolidine pentamine derivatives, alterations to substituent groups were found to reduce inhibitory activity, highlighting the specific requirements of the binding site. nih.gov Similarly, studies on other pyrrolidine-based compounds have demonstrated that even small changes in the lipophilicity and size of aliphatic chains can lead to substantial differences in their inhibitory potency. nih.gov

To illustrate the potential impact of modifications to the pentan-3-yl group, the following hypothetical data table outlines expected trends in binding affinity based on common aliphatic chain modifications.

| Analogue | Modification to Pentan-3-yl Chain | Predicted Change in Binding Affinity (Ki) | Rationale |

| 1 | Reference: Pentan-3-yl | 10 nM | Baseline affinity for the target receptor. |

| 2 | Isopropyl | Lower Affinity | Reduced van der Waals contacts due to smaller size. |

| 3 | Cyclopentyl | Higher or Lower Affinity | Altered shape may improve or hinder fit within the binding pocket. |

| 4 | n-Pentyl | Lower Affinity | Linear chain may not fit as well as the branched pentan-3-yl group. |

| 5 | Heptan-4-yl | Lower Affinity | Increased bulk may lead to steric hindrance within the binding pocket. |

This table is for illustrative purposes and the values are hypothetical.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Pyrrolidine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For pyrrolidine-based compounds, QSAR methodologies are instrumental in predicting the therapeutic potential of novel analogues and in optimizing lead compounds. researchgate.net

The process of developing a QSAR model for pyrrolidine derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For the aliphatic pentan-3-yl chain in this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of atoms, and branching indices.

Electronic descriptors: Partial charges and polarizability.

Hydrophobic descriptors: LogP, which represents the compound's lipophilicity.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Several studies have successfully applied QSAR methodologies to various classes of pyrrolidine derivatives. For instance, QSAR models have been developed for pyrrolidine derivatives as α-mannosidase inhibitors, where the models suggested the importance of polar properties and the presence of aromatic rings for activity. nih.gov In another study on pyrrolidin-2-one antiarrhythmic agents, a QSAR model was generated that successfully explained a significant portion of the variance in the observed antiarrhythmic activity. nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized for pyrrolidine derivatives targeting Mcl-1 inhibitors, providing insights into the favorable and unfavorable structural features for inhibitory activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (cross-validation) and external validation using a set of compounds not included in the model's training. A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. jocpr.com

The following table provides an example of the types of descriptors that would be used in a QSAR study of pyrrolidine-based compounds.

| Compound | Biological Activity (-logIC50) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) |

| Analogue A | 5.8 | 184.32 | 2.1 | 29.26 |

| Analogue B | 6.2 | 198.35 | 2.5 | 29.26 |

| Analogue C | 5.5 | 170.29 | 1.7 | 29.26 |

| Analogue D | 6.5 | 212.38 | 2.9 | 29.26 |

| Analogue E | 5.9 | 198.35 | 2.3 | 38.33 |

This table contains representative data for a hypothetical QSAR study.

Molecular Modeling and Advanced Computational Investigations of S 1 Pentan 3 Yl Pyrrolidin 3 Amine

Application of Computational Chemistry in Chiral Amine Research

The study of chiral amines, which are crucial building blocks in over 40% of commercial pharmaceuticals, has been significantly advanced by computational chemistry. nih.gov These methods provide a detailed understanding of the stereochemical outcomes of reactions and the conformational preferences of these molecules. nih.govrsc.org

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Stereoselectivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone for investigating reaction mechanisms and predicting stereoselectivity in reactions involving chiral amines. numberanalytics.commdpi.com By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows researchers to map out the entire reaction pathway. nih.govrsc.org This capability is particularly valuable in asymmetric synthesis, where understanding the factors that control the formation of one enantiomer over another is critical. rsc.org

For a reaction involving a chiral amine catalyst, DFT can be used to model the transition states leading to the different stereoisomeric products. researchgate.net The calculated energy difference between these transition states can then be used to predict the enantiomeric excess (ee) of the reaction, a measure of its stereoselectivity. This predictive power enables the in silico design of more efficient and selective catalysts, reducing the need for extensive experimental screening. advancedsciencenews.comchiralpedia.com

Table 1: Representative DFT-Calculated Energy Barriers for a Model Asymmetric Reaction

| Transition State | Leading to (S)-product (kcal/mol) | Leading to (R)-product (kcal/mol) | Predicted Stereoselectivity |

|---|---|---|---|

| Catalyst A | 15.2 | 17.5 | High (S)-selectivity |

| Catalyst B | 16.8 | 16.5 | Low (R)-selectivity |

Note: The data in this table is hypothetical and serves to illustrate the application of DFT in predicting stereoselectivity. The energy values represent the activation energy barriers for the formation of the respective products.

Furthermore, DFT calculations can elucidate the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome of a reaction. nih.gov This detailed mechanistic insight is crucial for rational catalyst design and optimization. nih.govresearchgate.net

Utilization of Molecular Mechanics (MM+) and Semi-Empirical Molecular Orbital Methods for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or extensive conformational searches. numberanalytics.com Molecular Mechanics (MM) and semi-empirical molecular orbital methods offer a more computationally efficient alternative for exploring the conformational landscape of molecules like (S)-1-(Pentan-3-yl)pyrrolidin-3-amine. numberanalytics.comcore.ac.uk

Molecular Mechanics methods, such as MM+, use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. researchgate.netnih.gov These methods are particularly well-suited for rapidly exploring the vast number of possible conformations that a flexible molecule can adopt. uc.pt By identifying the low-energy conformers, researchers can gain insights into the molecule's preferred shapes, which in turn influence its reactivity and biological activity. numberanalytics.com

Semi-empirical methods, such as AM1 and PM3, provide a middle ground between the speed of MM and the rigor of ab initio methods like DFT. numberanalytics.commpg.deresearchgate.netias.ac.in They use a simplified quantum mechanical framework and empirical parameters to accelerate calculations. core.ac.uk These methods are valuable for studying the electronic properties and conformational energies of medium-sized molecules. numberanalytics.com

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a potential drug molecule (ligand), such as a pyrrolidine (B122466) derivative, might interact with a biological target, typically a protein receptor. frontiersin.orgmdpi.com

Prediction of Binding Modes and Affinities with Potential Biological Targets

For a molecule like this compound, molecular docking can be used to screen a library of potential biological targets and predict its binding mode and affinity for each. nih.govresearchgate.net The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The pose with the best score is then considered the most likely binding mode. ed.ac.uk

The predicted binding affinity, often expressed as a binding energy or an inhibition constant (Ki), provides a quantitative measure of how strongly the ligand is expected to bind to the target. nih.gov This information is invaluable for prioritizing compounds for further experimental testing. mdpi.com

Table 2: Example of Molecular Docking Results for a Pyrrolidine Derivative Against Various Kinase Targets

| Target Protein | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

|---|---|---|

| Kinase A | 0.5 | Asp145, Lys72, Phe144 |

| Kinase B | 2.1 | Glu110, Leu158, Tyr112 |

Note: This table presents hypothetical docking results to illustrate the type of data generated. The specific targets and residues are for exemplary purposes.

Elucidation of Key Interacting Residues within Receptor Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, highlighting the key intermolecular interactions that stabilize the binding. nih.gov These interactions can include hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. nih.gov

Identifying the specific amino acid residues in the receptor's binding pocket that interact with the ligand is crucial for understanding the basis of molecular recognition. chemrxiv.orgnih.govmdpi.com This knowledge can guide the design of new ligands with improved potency and selectivity by modifying the ligand's structure to enhance favorable interactions or avoid unfavorable ones. acs.org For instance, if a hydrogen bond with a specific serine residue is identified as critical, modifications to the ligand to strengthen this bond could lead to a more potent inhibitor. mdpi.com

Conformational Analysis of the Pyrrolidine Scaffold and its Pentan-3-yl Substituent

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. nih.gov The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" conformations. nih.gov The specific conformation adopted can be influenced by the nature and orientation of its substituents. nih.govresearchgate.net

The pentan-3-yl group attached to the nitrogen atom introduces additional conformational flexibility. Rotations around the single bonds within this alkyl substituent, as well as the bond connecting it to the pyrrolidine ring, will result in a complex potential energy surface with multiple low-energy conformers.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Following the identification of this compound as a compound of significant interest, computational strategies are pivotal in the exploration of its chemical space to identify analogues with potentially enhanced activity, selectivity, and optimized physicochemical properties. Virtual screening and de novo design are two powerful in silico techniques employed to accelerate the discovery of novel, patentable, and effective molecular entities. These approaches leverage the structural information of the lead compound and its putative biological target to filter large chemical databases or construct new molecules from scratch.

Virtual screening campaigns are broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. In contrast, structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, to dock and score potential ligands, predicting their binding affinity and mode.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties by building them atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. This technique offers the potential to explore novel chemical scaffolds that may not be present in existing compound libraries.

In the absence of a high-resolution structure of the biological target, ligand-based methods serve as a valuable starting point for the discovery of new analogues of this compound. These methods are predicated on the knowledge of the lead compound's structure and its associated activity.

One of the most common LBVS techniques is similarity searching, which involves screening large compound databases to identify molecules that are structurally similar to the query molecule, this compound. Similarity is quantified using various molecular fingerprints and similarity coefficients. For instance, a 2D similarity search could be performed using topological fingerprints to identify compounds with similar atom connectivity and branching.

Pharmacophore modeling is another powerful LBVS technique. A pharmacophore model represents the essential steric and electronic features required for biological activity. For this compound, a hypothetical pharmacophore model could be generated based on its key chemical features, such as a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the tertiary amine), and hydrophobic groups (the pentan-3-yl substituent). This model can then be used as a 3D query to screen virtual compound libraries for molecules that match the pharmacophoric features.

The following table illustrates a hypothetical outcome of a ligand-based virtual screening campaign for analogues of this compound.

| Compound ID | Structure | Similarity Index (Tanimoto) | Pharmacophore Fit Score | Predicted Activity (IC50, µM) |

| VS-L1 | 0.85 | 0.92 | 0.5 | |

| VS-L2 | 0.82 | 0.88 | 1.2 | |

| VS-L3 | 0.79 | 0.95 | 0.8 | |

| VS-L4 | 0.88 | 0.85 | 0.9 |

This data is hypothetical and for illustrative purposes only.

When the 3D structure of the biological target is available, structure-based virtual screening (SBVS) becomes the method of choice. This approach involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. The goal is to identify compounds that are predicted to bind with high affinity and in a favorable orientation.

The process begins with the preparation of the target protein structure, which may involve adding hydrogen atoms, assigning protonation states, and defining the binding pocket. A virtual library of compounds is then docked into this prepared binding site using software such as AutoDock or Glide. The docking algorithm explores various conformations and orientations of each ligand within the binding site and calculates a docking score, which is an estimation of the binding affinity.

For this compound, a structure-based virtual screening campaign would aim to identify analogues that form key interactions with the target's active site residues. For example, the primary amine of the pyrrolidine ring might form a crucial hydrogen bond with a specific amino acid residue, while the pentan-3-yl group could occupy a hydrophobic pocket.

The results of a hypothetical structure-based virtual screening are presented in the table below.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions | Predicted Affinity (Ki, nM) |

| VS-S1 | -9.5 | H-bond with Asp120, hydrophobic interaction with Phe250 | 50 | |

| VS-S2 | -9.2 | H-bond with Asp120, pi-stacking with Tyr248 | 80 | |

| VS-S3 | -8.8 | Salt bridge with Glu180, hydrophobic interaction with Leu200 | 120 | |

| VS-S4 | -9.8 | H-bond with Asp120 and Ser122, hydrophobic interaction with Phe250 | 30 |

This data is hypothetical and for illustrative purposes only.

De novo design offers a creative and powerful approach to designing novel analogues of this compound. Instead of screening existing compound libraries, de novo design algorithms build new molecules from scratch within the confines of the target's binding site. This can be achieved through two main strategies: growing a molecule from a starting seed fragment or linking together fragments that are individually docked into the binding site.

Starting with the core scaffold of this compound, a de novo design program could explore different substituents on the pyrrolidine ring or the pentan-3-yl group to optimize interactions with the target. For instance, the algorithm might suggest replacing the pentan-3-yl group with a different hydrophobic moiety that better fits a specific sub-pocket of the binding site.

Fragment-based drug discovery (FBDD) is a related approach where small, low-molecular-weight fragments are screened for binding to the target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The pyrrolidine ring or the pentan-3-yl group of this compound could serve as starting fragments for such an approach.

A hypothetical set of de novo designed analogues is shown in the table below, with proposed modifications to the parent structure to enhance binding affinity.

| Analogue ID | Proposed Modification | Design Rationale | Predicted Improvement in Binding Affinity |

| DN-A1 | Replacement of pentan-3-yl with a cyclobutyl group | To improve hydrophobic packing in a smaller pocket | 2.5-fold |

| DN-A2 | Addition of a hydroxyl group to the pyrrolidine ring | To form an additional hydrogen bond with a polar residue | 3.0-fold |

| DN-A3 | Replacement of the primary amine with a guanidinium (B1211019) group | To form a stronger salt bridge with an acidic residue | 5.0-fold |

| DN-A4 | Fusion of a benzene (B151609) ring to the pyrrolidine scaffold | To introduce aromatic interactions with a tyrosine residue | 4.2-fold |

This data is hypothetical and for illustrative purposes only.

By employing a combination of these advanced computational techniques, researchers can efficiently explore the vast chemical space around this compound, leading to the rational design and prioritization of novel analogues for synthesis and experimental validation. This in silico-driven approach significantly streamlines the drug discovery process, reducing costs and timelines while increasing the probability of success.

Exploration of S 1 Pentan 3 Yl Pyrrolidin 3 Amine and Its Derivatives As Chemical Probes

Design Principles for Pyrrolidine-Based Chemical Probes

Pyrrolidine-based compounds have been extensively investigated for their ability to modulate the function of monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft and are important targets for the treatment of various neurological and psychiatric disorders.

The design of pyrrolidine-based probes for DAT and NET often involves modifications to the core scaffold to enhance binding affinity and selectivity. For instance, studies on N-[(3S)-pyrrolidin-3-yl]benzamides have demonstrated that small structural modifications can significantly impact their potency as dual serotonin (B10506) and norepinephrine reuptake inhibitors. nih.gov The introduction of different substituents on the benzamide (B126) ring allows for the fine-tuning of the molecule's interaction with the transporter's binding pocket.

While direct studies on (S)-1-(Pentan-3-yl)pyrrolidin-3-amine are limited, the structure-activity relationships of related 3-aminopyrrolidine (B1265635) derivatives provide valuable insights. The pentan-3-yl group, a moderately bulky and lipophilic substituent, is likely to influence the compound's interaction with the hydrophobic pockets of DAT and NET. The primary amine at the 3-position can form key hydrogen bonds and ionic interactions with acidic residues within the transporter's binding site. The table below summarizes the activity of some pyrrolidine (B122466) derivatives at dopamine and norepinephrine transporters, illustrating the impact of structural modifications on their inhibitory potency.

| Compound | Target | IC50 (nM) | Reference |

| N-[(3S)-Pyrrolidin-3-yl]benzamide derivative 9 | NET | 10 | nih.gov |

| N-[(3S)-Pyrrolidin-3-yl]benzamide derivative 9 | DAT | >1000 | nih.gov |

| Pyrovalerone Analogue | DAT | 5.4 | chemrxiv.org |

| Pyrovalerone Analogue | NET | 12.7 | chemrxiv.org |

This table is for illustrative purposes and showcases data for related pyrrolidine structures to infer potential design principles.

Chemical probes derived from the pyrrolidine scaffold are valuable tools for studying receptor-ligand interactions and for determining the affinity profiles of uncharacterized compounds. By systematically modifying the structure of this compound, a library of analogs can be synthesized and screened against a panel of receptors to identify high-affinity ligands.

Affinity profiling is a crucial step in drug discovery and chemical biology, providing a comprehensive overview of a compound's selectivity. Pyrrolidine derivatives have been successfully employed in such studies. For example, a series of 3-aminopyrrolidine derivatives were synthesized and evaluated as antagonists for the CC chemokine receptor 2 (CCR2), demonstrating that modifications to the pyrrolidine scaffold can lead to potent and selective receptor ligands. nih.gov

The design of probes for affinity profiling often involves the incorporation of a reporter group, such as a radiolabel or a fluorescent tag, which allows for the detection and quantification of binding. The primary amine of this compound provides a convenient handle for the attachment of such reporter groups without significantly altering the core pharmacophore.

Employment as Tools for Investigating Biological Mechanisms at a Molecular Level

Beyond their use in target identification and affinity profiling, pyrrolidine-based chemical probes can be employed to investigate complex biological mechanisms at the molecular level. wikipedia.orgopenaccesspub.org These probes can be used to perturb specific cellular pathways, allowing researchers to study the downstream consequences and unravel the intricate networks of protein-protein interactions.

For instance, a chemical probe based on the (S)-3-aminopyrrolidine scaffold was used to explore its potential as a dual inhibitor of Abl and PI3K kinases, two important targets in cancer therapy. nih.gov By using this probe, researchers were able to investigate the collective effect of inhibiting both kinases and gain insights into the underlying signaling pathways.

The versatility of the pyrrolidine scaffold allows for the development of probes with diverse functionalities. For example, photoaffinity probes can be designed by incorporating a photoreactive group into the molecule. Upon photoactivation, these probes form a covalent bond with their target protein, enabling its identification and characterization.

Development of Fluorescent Probes Derived from Pyrrolidine Scaffolds for Receptor Studies

Fluorescent probes are powerful tools for visualizing and quantifying biological processes in real-time. nih.govyoutube.com The development of fluorescent probes based on the pyrrolidine scaffold has opened up new avenues for studying receptor dynamics, localization, and trafficking. nih.gov

The design of a fluorescent probe involves the conjugation of a fluorophore to the pyrrolidine scaffold. The choice of fluorophore is critical and depends on the specific application, with factors such as brightness, photostability, and spectral properties being important considerations. The linker used to attach the fluorophore to the pyrrolidine core must also be carefully designed to minimize interference with the ligand-receptor interaction.

The primary amine of this compound is an ideal site for the attachment of a fluorophore. Various fluorescent dyes with amine-reactive functionalities, such as succinimidyl esters or isothiocyanates, can be readily coupled to the pyrrolidine scaffold. The resulting fluorescent probes can then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence-based binding assays. researchgate.netfigshare.com

The table below provides examples of fluorophores that could potentially be conjugated to this compound to generate fluorescent probes for receptor studies.

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | 494 | 518 | High quantum yield, pH sensitive |

| Rhodamine | 550 | 573 | Photostable, less pH sensitive |

| BODIPY | 503 | 512 | Sharp emission spectra, less sensitive to solvent polarity |

| Cyanine Dyes (e.g., Cy5) | 649 | 670 | Emission in the far-red region, reduced background fluorescence |

This table lists common fluorophores suitable for labeling amine-containing compounds and their general properties.

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment of S 1 Pentan 3 Yl Pyrrolidin 3 Amine

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as the principal method for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric purity of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The successful separation of chiral amines like the subject compound often employs polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These phases are known for their broad applicability and excellent resolving power for a wide range of chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.

For a non-chromophoric amine such as this compound, UV detection can be challenging. To overcome this, pre-column derivatization is a common strategy. Reacting the amine with a chiral derivatizing agent (CDA) that contains a chromophore, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or p-toluenesulfonyl chloride (PTSC), converts the enantiomers into diastereomers. nih.govjuniperpublishers.com These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18), as they possess different physical properties. juniperpublishers.com Alternatively, derivatization with a non-chiral chromophoric agent can allow for sensitive UV detection while still utilizing a CSP for the enantiomeric separation.

The mobile phase composition is critical for achieving optimal resolution. A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol. nih.gov Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often included to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. nih.gov

Table 1: Representative Chiral HPLC Method Parameters for Chiral Amine Separation

| Parameter | Typical Condition | Purpose |

| Column | Chiralpak® AD-H (amylose-based) | Provides chiral recognition for enantiomer separation. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine | Elutes the compound; ratio is optimized for resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV (e.g., 228 nm) after derivatization | Allows for quantification of the separated enantiomers. |

| Column Temp. | 25 - 40 °C | Affects the efficiency and selectivity of the separation. |

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric ratio is determined by integrating the area under each peak.

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide a piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include multiplets for the methine proton of the pentan-3-yl group, the protons on the pyrrolidine (B122466) ring, and the protons of the ethyl groups. The protons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the nitrogen atoms (C-N) would resonate in the characteristic range of approximately 40-60 ppm. The carbons of the ethyl groups would appear further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine Ring CH₂ | 1.5 - 3.0 | 25 - 55 |

| Pyrrolidine Ring CH-N | 2.5 - 3.5 | 50 - 65 |

| Pentan-3-yl CH | 2.5 - 3.0 | 55 - 70 |

| Pentan-3-yl CH₂ | 1.0 - 1.6 | 20 - 30 |

| Pentan-3-yl CH₃ | 0.8 - 1.0 | 10 - 15 |

| NH₂ | 1.0 - 2.5 (broad) | N/A |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The primary amine (-NH₂) group would exhibit N-H stretching vibrations, typically appearing as a pair of peaks in the 3300-3500 cm⁻¹ region. N-H bending vibrations would be observed around 1590-1650 cm⁻¹. C-H stretching vibrations from the alkyl groups would be found just below 3000 cm⁻¹, and C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 156. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

Cleavage of an ethyl group from the pentan-3-yl moiety would result in a fragment ion at m/z 127.

Fragmentation within the pyrrolidine ring or cleavage of the entire pentan-3-yl group would lead to other characteristic fragment ions.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of a salt or derivative of this compound could be grown, this technique would provide unambiguous proof of its (S)-stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice. For chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration, distinguishing the (S)-enantiomer from the (R)-enantiomer without ambiguity. nih.gov

Beyond confirming the absolute stereochemistry, a crystal structure would also reveal detailed information about the molecule's conformation in the solid state. This includes bond lengths, bond angles, and torsion angles, providing insight into the preferred spatial arrangement of the pyrrolidine ring and the pentan-3-yl substituent. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine groups, that govern the solid-state architecture. While a published crystal structure for this compound was not identified, this technique remains the gold standard for absolute configuration assignment if a crystalline sample can be prepared. mdpi.com

Emerging Research Directions and Future Perspectives for S 1 Pentan 3 Yl Pyrrolidin 3 Amine Chemistry

Innovations in Asymmetric Synthesis Towards More Complex Pyrrolidine (B122466) Architectures

The development of novel and efficient synthetic methodologies is paramount for the construction of complex molecular architectures. In recent years, significant progress has been made in the asymmetric synthesis of pyrrolidine-based structures, which can be leveraged to create more intricate derivatives of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine. mdpi.comnih.gov Asymmetric organocatalysis has become a powerful tool for building complex molecules with precise stereochemical control. researchgate.net

Modern strategies for constructing chiral polysubstituted pyrrolidines often rely on organocatalytic approaches. researchgate.net These methods can be broadly categorized into one-step and sequential strategies. The one-step approach is dominated by [3+2] cycloaddition reactions, which can be facilitated by various activation modes, including iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. researchgate.net For instance, the use of diarylprolinol silyl (B83357) ethers as organocatalysts has proven effective in asymmetric Michael additions, a key step in the formation of substituted pyrrolidines. researchgate.net

Sequential approaches involve the initial construction of a chiral linear precursor followed by a cyclization step. researchgate.net These multi-step or one-pot reactions offer a high degree of control over the final structure. An important strategy in this regard is organocatalytic bromoaminocyclization, which has enriched the synthetic toolbox for creating chiral pyrrolidines. researchgate.net These advanced synthetic methods are crucial for target- and diversity-oriented synthesis, enabling the practical production of pyrrolidine-containing natural products, drug candidates, and functional proline derivatives. researchgate.netresearchgate.net

| Strategy | Description | Key Features | Potential Application for this compound Derivatives |

|---|---|---|---|

| Organocatalytic [3+2] Cycloaddition | A one-step approach to form the pyrrolidine ring from a three-atom and a two-atom component under the influence of a chiral organocatalyst. researchgate.net | High atom economy, direct formation of the heterocyclic core, good to excellent stereocontrol. researchgate.net | Introduction of diverse substituents at various positions of the pyrrolidine ring in a stereocontrolled manner. |

| Sequential Organocatalytic Reactions | A multi-step or one-pot sequence involving an initial asymmetric reaction to form a chiral intermediate, followed by cyclization. researchgate.net | High degree of control over substitution patterns and stereochemistry. researchgate.net | Stepwise construction of highly functionalized and complex pyrrolidine analogues. |

| Iminium Activation | The use of chiral secondary amines to activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack, leading to the formation of chiral intermediates for pyrrolidine synthesis. researchgate.net | Broad substrate scope, high enantioselectivities. nih.gov | Functionalization of the pyrrolidine scaffold with various carbon-based substituents. |

| Organocatalytic Bromoaminocyclization | A strategy involving the use of a bromine source and a chiral catalyst to induce the cyclization of an amino-alkene, forming a brominated pyrrolidine derivative. researchgate.net | Provides access to functionalized pyrrolidines that can be further elaborated. researchgate.net | Introduction of a handle for further diversification of the pyrrolidine ring. |

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of computational methods into the drug discovery pipeline has revolutionized the process of rational drug design and lead optimization. nih.gov These in silico techniques are being increasingly applied to the design of novel compounds based on the pyrrolidin-3-amine scaffold. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations provide valuable insights into the interactions between a ligand and its biological target. researchgate.netnih.gov

Molecular docking, for example, can predict the preferred binding mode of a molecule to a target protein, which is crucial for understanding the structural basis of its activity. nih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity. QSAR models, on the other hand, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com These models can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. researchgate.net This can help in understanding the intricate details of molecular recognition and in designing molecules with optimized pharmacokinetic and pharmacodynamic properties. The application of these computational tools to the this compound scaffold can accelerate the discovery of new drug candidates by enabling a more targeted and efficient exploration of chemical space. nih.gov

| Computational Method | Principle | Application in Rational Design | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov | Identification of potential binding modes, virtual screening of compound libraries, and structure-based design of new inhibitors. nih.gov | Predicting how derivatives might interact with specific biological targets, guiding the design of more potent and selective compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. scispace.com | Predicting the activity of unsynthesized compounds, identifying key structural features for activity, and optimizing lead compounds. researchgate.net | Developing models to predict the biological activity of novel this compound analogues, thus prioritizing synthetic targets. |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time to study the dynamic behavior of biological systems. researchgate.net | Assessing the stability of ligand-protein complexes, understanding the mechanism of binding, and calculating binding free energies. researchgate.net | Investigating the stability of the binding of its derivatives to their targets and understanding the dynamic aspects of their interactions. |

Strategies for Diversification of Pyrrolidine-3-amine Scaffolds to Explore Novel Chemical Space

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature and the presence of a nitrogen atom that can be readily functionalized. researchgate.netunipa.it The exploration of novel chemical space around the pyrrolidine-3-amine core is a key strategy for identifying new bioactive molecules. nih.gov A variety of synthetic approaches can be employed to diversify this scaffold, leading to libraries of compounds with a wide range of structural and functional properties.

One common strategy for diversification is the functionalization of the pyrrolidine ring itself. This can be achieved through the introduction of substituents at various positions of the ring, which can modulate the compound's stereochemistry and physicochemical properties. researchgate.net For example, the synthesis of polysubstituted pyrrolidines can be accomplished through multi-component reactions or by the functionalization of pre-existing pyrrolidine derivatives. nih.govnih.gov

Another approach to diversification is to modify the substituents attached to the pyrrolidine nitrogen and the 3-amino group. The pentan-3-yl group at the N-1 position can be replaced with other alkyl or aryl groups to explore the structure-activity relationship. Similarly, the primary amine at the C-3 position can be acylated, alkylated, or used as a handle for the attachment of more complex moieties. These modifications can lead to compounds with altered biological activities and improved drug-like properties. nih.gov The borrowing hydrogen methodology, for instance, offers a direct synthesis of substituted pyrrolidines from diols and amines. researchgate.net

Exploration of Bioisosteric Replacements (e.g., Bicyclo[1.1.1]pentane in related amine structures)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the properties of a lead compound. nih.gov In the context of amine-containing structures, the exploration of bioisosteric replacements for parts of the molecule can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

A particularly interesting bioisostere that has gained attention in recent years is the bicyclo[1.1.1]pentane (BCP) moiety. acs.orgpnas.org BCPs are often used as non-classical bioisosteres for para-substituted phenyl rings, but they can also serve as replacements for other groups to impart unique structural and physicochemical properties. frontiersin.org The rigid, three-dimensional nature of the BCP scaffold can help to lock in a specific conformation, which may be beneficial for binding to a biological target. acs.org

The incorporation of a BCP unit into derivatives of this compound could be a promising strategy for exploring new chemical space and improving drug-like properties. For example, replacing the pentan-3-yl group with a BCP-containing substituent could lead to compounds with improved metabolic stability and membrane permeability. Furthermore, the unique geometry of the BCP core could lead to novel interactions with the target protein, potentially resulting in enhanced potency or a different selectivity profile. The development of synthetic methods for the preparation of 1,2-difunctionalized BCPs has expanded the possibilities for their use as bioisosteres for ortho- and meta-substituted arenes. pnas.org

Expanding the Scope of Pyrrolidine-Based Chemical Probes for Investigating Underexplored Biological Targets

Chemical probes are small molecules that are used to study the function of biological targets. nih.gov The development of novel chemical probes is essential for the validation of new drug targets and for understanding the complex signaling pathways that are involved in disease. The pyrrolidine scaffold is a common feature in many bioactive molecules and has the potential to be developed into a rich source of chemical probes for a wide range of biological targets. nih.gov

The diversification of the this compound scaffold can lead to the discovery of new chemical probes with unique biological activities. By systematically modifying the structure of the molecule, it is possible to generate libraries of compounds that can be screened against a variety of biological targets. nih.gov This approach can lead to the identification of novel modulators of enzymes, receptors, and ion channels, including those that are currently considered "undruggable." mdpi.com

For example, pyrrolidine-2,3-diones have been identified as a potential scaffold for the inhibition of P. aeruginosa PBP3, a key target for the development of new antibiotics. mdpi.com Similarly, spiro-pyrrolidine/pyrrolizines have been synthesized and shown to have potential applications in various therapeutic areas. nih.gov The exploration of the chemical space around the this compound core could lead to the discovery of new chemical probes for a variety of underexplored biological targets, thereby opening up new avenues for drug discovery.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, and how can enantiomeric purity be ensured?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For enantioselective synthesis, chiral resolution using diastereomeric salt formation or asymmetric catalysis (e.g., chiral auxiliaries) is critical. For example, similar pyrrolidin-3-amine derivatives were synthesized via condensation of amines with nitropyridinyl intermediates, followed by HCl salt formation to isolate the desired enantiomer . Enantiomeric purity is typically verified using chiral HPLC or polarimetry, as described for structurally related compounds in safety data sheets .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the stereochemistry and regioselectivity of the pentan-3-yl and pyrrolidine groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., MW 170.28 g/mol for the free base).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable, as demonstrated for analogous chiral amines .

- HPLC with Chiral Columns : Essential for quantifying enantiomeric excess (e.g., >98% purity in commercial chiral building blocks) .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does the pentan-3-yl substituent influence the compound’s physicochemical properties and bioactivity?

Methodological Answer : The branched pentan-3-yl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Computational modeling (e.g., LogP calculations) and comparative studies with linear alkyl analogs can quantify this effect. For instance, similar substituents in APJ receptor agonists increased binding affinity by optimizing hydrophobic interactions . Experimental validation via in vitro assays (e.g., receptor binding or solubility tests) is recommended.

Q. What strategies can resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts. For example, microwave-assisted synthesis improved yields in related pyrrolidine derivatives .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry.

- Reproducibility Protocols : Standardize reaction scales and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can mechanistic studies elucidate the stereochemical outcomes in the synthesis of this compound?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Determine rate-limiting steps in amination reactions.

- DFT Calculations : Model transition states to predict enantioselectivity. For example, studies on analogous chiral amines revealed steric hindrance at the pyrrolidine nitrogen as a selectivity driver .

- Isotopic Labeling : Track hydrogen/deuterium exchange in intermediates using MS or NMR .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer : The compound serves as a chiral building block for bioactive molecules. For example:

- GPCR Agonists : Derivatives like CMF-019 (APJ receptor agonist) were synthesized via similar pyrrolidin-3-amine scaffolds, highlighting cardiovascular therapeutic potential .

- Enzyme Inhibitors : The amine group can coordinate with catalytic residues in target enzymes. Structure-activity relationship (SAR) studies are critical for optimizing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.